N-(3,4-dichlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is a chemical compound with the following structural formula:
C17H15Cl2N
This compound belongs to the class of quinoline derivatives and exhibits interesting properties due to its unique structure. It has been studied for various applications in both research and industry.
Preparation Methods
Synthetic Routes:: The synthetic route for N-(3,4-dichlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide involves several steps. One common approach is the condensation of 3,4-dichlorobenzaldehyde with 2,2,4-trimethyl-1,2-dihydroquinoline-1-carboxylic acid. The reaction proceeds under suitable conditions to form the desired compound.
Industrial Production:: While industrial-scale production methods may vary, manufacturers typically optimize the synthetic route for efficiency, yield, and purity. Detailed industrial processes are proprietary, but they involve large-scale reactions and purification steps.
Chemical Reactions Analysis
Reactions:: N-(3,4-dichlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the phenyl ring can be replaced.
Other Transformations: Depending on the reaction conditions, other transformations may occur.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) in appropriate solvents.
Major Products:: The major products formed during these reactions depend on the specific reaction type and conditions. Detailed studies are needed to identify and characterize these products.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide has found applications in:
Medicine: It may exhibit pharmacological activity, making it relevant for drug discovery.
Chemical Biology: Researchers study its interactions with biological targets.
Materials Science: Its unique structure may contribute to novel materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further investigation is needed.
Comparison with Similar Compounds
While N-(3,4-dichlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is unique, similar compounds include:
- N’- (3,4-Dihydro-1(2H)-naphthalenylidene)-4-methylbenzenesulfonohydrazide .
- N- (3,5-Dichlorophenyl)-3,4-dimethoxybenzamide .
Sertraline: An antidepressant drug that shares some structural features.
Remember that this compound’s properties and applications continue to be explored, and ongoing research may reveal additional insights.
Properties
Molecular Formula |
C25H24Cl2N2O |
---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2,2,4-trimethyl-4-phenyl-3H-quinoline-1-carboxamide |
InChI |
InChI=1S/C25H24Cl2N2O/c1-24(2)16-25(3,17-9-5-4-6-10-17)19-11-7-8-12-22(19)29(24)23(30)28-18-13-14-20(26)21(27)15-18/h4-15H,16H2,1-3H3,(H,28,30) |
InChI Key |
CXBAWHGUKNBWGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)NC3=CC(=C(C=C3)Cl)Cl)(C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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